Rilmazafone

Description

structure given in first source; RN given refers to parent cpd

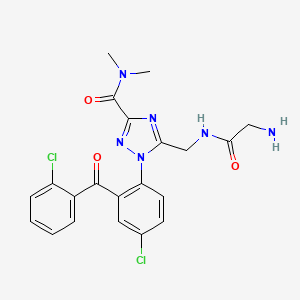

Structure

3D Structure

Properties

IUPAC Name |

5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2N6O3/c1-28(2)21(32)20-26-17(11-25-18(30)10-24)29(27-20)16-8-7-12(22)9-14(16)19(31)13-5-3-4-6-15(13)23/h3-9H,10-11,24H2,1-2H3,(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHFRCPLIGODFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NN(C(=N1)CNC(=O)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85815-37-8 (hydrochloride) | |

| Record name | Rilmazafone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099593256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10244150 | |

| Record name | Rilmazafone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10244150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99593-25-6 | |

| Record name | 5-[[(2-Aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99593-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rilmazafone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099593256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rilmazafone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10244150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RILMAZAFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU3H37T766 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Purification of Rilmazafone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilmazafone is a water-soluble prodrug that is converted in the body to its active metabolite, rilmazolam, a benzodiazepine (B76468) derivative.[1] Unlike traditional benzodiazepines, rilmazafone itself does not possess the characteristic fused diazepine (B8756704) ring structure, classifying it as a 1H-1,2,4-triazolyl benzophenone (B1666685) derivative.[2] This guide provides a comprehensive overview of the chemical synthesis and purification of Rilmazafone, intended to serve as a technical resource for professionals in the fields of medicinal chemistry and drug development. The information presented is a compilation of available scientific literature and chemical database information.

Chemical Synthesis of Rilmazafone

The synthesis of Rilmazafone can be achieved through multiple synthetic routes, with a common pathway commencing from 2',5-dichloro-2-aminobenzophenone.[3][4] This multi-step synthesis involves the formation of a triazole ring, followed by subsequent functional group manipulations to yield the final product.

Key Synthetic Pathway

One of the documented synthetic pathways for Rilmazafone is outlined below. This route involves the construction of the 1,2,4-triazole (B32235) ring and subsequent elaboration of a side chain.

Step 1: Condensation and Diazotization

The synthesis begins with the condensation of 2',5-dichloro-2-aminobenzophenone with N,N-dimethyl-2-chloroacetoacetamide. This is followed by a diazotization reaction to form an azo intermediate.

Step 2: Amination

The resulting intermediate is then treated with aqueous ammonia (B1221849) to replace a chloro group with an amino group, yielding N,N-dimethyl-2-amino-2-[2-(2-chlorobenzoyl)-5-chlorophenylazo]acetamide.

Step 3: Triazole Ring Formation

A critical step in the synthesis is the formation of the 1,2,4-triazole ring. This is achieved through the cyclization of the amino-azo intermediate with phthalylglycylglycyl chloride. This reaction is typically carried out in a solvent mixture of tetrahydrofuran (B95107) (THF) and hexamethylphosphoramide (B148902) (HMPA).[2]

Step 4: Deprotection

The final step is the removal of the phthalyl protecting group from the glycylaminomethyl side chain. This is accomplished by treatment with hydrazine hydrate in a suitable solvent such as ethanol, yielding Rilmazafone.[3]

Experimental Protocols

Detailed experimental protocols, including specific quantities of reagents, reaction times, and temperatures, are crucial for reproducible synthesis. Based on available literature, a general procedure is described below. Researchers should refer to the primary literature, such as the work by Hirai et al. in the Journal of Heterocyclic Chemistry (1982, vol. 19, #6, p. 1363-1369), for precise experimental details.[3]

General Protocol for Triazole Ring Formation and Deprotection:

-

Cyclization: The amino-azo intermediate is dissolved in a mixture of THF and HMPA. Phthalylglycylglycyl chloride is added, and the reaction is stirred at room temperature for several hours (e.g., 4 hours). The reaction progress is monitored by a suitable chromatographic technique such as Thin Layer Chromatography (TLC).

-

Deprotection: Following the cyclization, the protecting group is removed by the addition of hydrazine hydrate to the reaction mixture in ethanol, followed by heating under reflux for a period of time (e.g., 1 hour).[3]

Purification of Rilmazafone

The purification of the final Rilmazafone product is critical to ensure the removal of unreacted starting materials, intermediates, and by-products. The purification strategy will depend on the nature of the impurities present in the crude product. Common techniques employed for the purification of nitrogen-containing heterocyclic compounds like Rilmazafone include recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. For compounds like Rilmazafone hydrochloride, which is a salt, polar solvents or mixtures of polar and non-polar solvents may be effective. Ethanol is mentioned as a solvent in the final deprotection step, suggesting it could be a component of a recrystallization solvent system.

Table 1: Potential Recrystallization Solvents for Rilmazafone

| Solvent/Solvent System | Rationale |

| Ethanol | Used in the final synthetic step. |

| Methanol | A polar protic solvent often used for similar compounds. |

| Isopropanol | Another polar protic solvent to be considered. |

| Ethanol/Water | A mixture to fine-tune the polarity and solubility. |

| Acetonitrile | A polar aprotic solvent. |

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For compounds like Rilmazafone, normal-phase chromatography using silica (B1680970) gel as the stationary phase is a common approach.

Typical Column Chromatography Parameters:

-

Stationary Phase: Silica gel (e.g., 60 Å, 230-400 mesh).

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297), dichloromethane, or methanol). The polarity of the eluent is gradually increased to elute the desired compound.

-

Fraction Collection: Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.

Table 2: Example Eluent Systems for Column Chromatography of Triazole Derivatives

| Eluent System | Ratio (v/v) | Notes |

| Hexane / Ethyl Acetate | Gradient | Start with a low percentage of ethyl acetate and gradually increase. |

| Dichloromethane / Methanol | Gradient | Suitable for more polar compounds. |

Conclusion

The synthesis of Rilmazafone is a multi-step process that requires careful control of reaction conditions and effective purification of the final product. This guide provides a foundational understanding of a key synthetic pathway and outlines common purification strategies. For successful and reproducible synthesis, it is imperative for researchers to consult detailed experimental procedures from peer-reviewed scientific literature and patents. The development of robust and scalable purification methods is equally critical for obtaining Rilmazafone of high purity suitable for further research and development.

References

The Indirect Action of Rilmazafone: A Technical Guide to its Metabolites' Mechanism of Action on GABA-A Receptors

For Immediate Release

Osaka, Japan – December 21, 2025 – This document provides an in-depth technical overview of the mechanism of action of rilmazafone, a hypnotic agent, with a specific focus on its interaction with γ-aminobutyric acid type A (GABA-A) receptors. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience, pharmacology, and medicinal chemistry.

Executive Summary

Rilmazafone is a water-soluble prodrug that exerts its sedative and hypnotic effects not through its own direct action, but via its conversion into active benzodiazepine (B76468) metabolites.[1] It is metabolized in the small intestine and liver into several compounds, most notably rilmazolam, which are potent positive allosteric modulators (PAMs) of the GABA-A receptor.[1][2] These metabolites bind to the high-affinity benzodiazepine site on the GABA-A receptor complex, enhancing the receptor's response to its endogenous ligand, GABA. This potentiation of GABAergic inhibition leads to a decrease in neuronal excitability, resulting in the clinically observed sedative and hypnotic effects. This guide will detail the metabolic activation of rilmazafone, the subsequent molecular interactions of its metabolites with GABA-A receptors, and the experimental methodologies used to elucidate this mechanism.

Rilmazafone Metabolism: The Gateway to Activity

Rilmazafone itself is pharmacologically inactive and does not bind to benzodiazepine receptors.[1] Its therapeutic action is entirely dependent on its biotransformation into active metabolites. This process is initiated by aminopeptidase (B13392206) enzymes in the small intestine, which catalyze the desglycylation of rilmazafone and subsequent cyclization to form the principal active triazolobenzodiazepine metabolite, rilmazolam (also referred to as M-1).[1][2][3] Further metabolism, including demethylation, leads to other active compounds such as N-desmethyl rilmazolam (M-2) and di-desmethyl rilmazolam (M-3).[3]

Caption: Metabolic activation pathway of Rilmazafone.

Molecular Mechanism of Action at the GABA-A Receptor

The active metabolites of rilmazafone function as classic benzodiazepine site agonists, modulating the activity of the GABA-A receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system.[4][5]

GABA-A Receptor Structure and Function

The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit, arranged around a central chloride (Cl⁻) ion pore.[5][6] The binding of the neurotransmitter GABA to its sites at the β+/α− interfaces induces a conformational change, opening the channel and allowing Cl⁻ ions to flow into the neuron.[6] This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus inhibiting neurotransmission.

Positive Allosteric Modulation by Rilmazafone Metabolites

Rilmazafone's active metabolites do not bind to the GABA binding site but instead target a distinct, allosteric site known as the benzodiazepine (BZD) site, located at the extracellular interface between the α and γ subunits.[4] Binding of these metabolites to the BZD site induces a conformational change in the receptor that increases the affinity of GABA for its own binding sites. This allosteric modulation does not activate the receptor directly but potentiates the effect of GABA. The result is an increased frequency of chloride channel opening in the presence of GABA, leading to a more profound and sustained hyperpolarization of the neuron. This enhancement of GABAergic inhibition is the fundamental mechanism behind the sedative and hypnotic properties of rilmazafone.

Caption: Signaling pathway of Rilmazafone's active metabolites.

Quantitative Data: Receptor Binding Affinity

Direct and specific quantitative binding data for each of rilmazafone's metabolites across different GABA-A receptor subtypes are limited in publicly accessible literature. However, early studies on the primary active metabolites identified their collective high affinity for benzodiazepine receptors.

| Ligand Group | Receptor Target | Assay Type | Binding Affinity (Ki) | Reference |

| Active Metabolites of Rilmazafone | Benzodiazepine Receptors | Radioligand Binding | 0.9 to 2.1 nM |

Note: This data represents the affinity of a mixture of active metabolites. The specific affinities of rilmazolam, N-desmethyl rilmazolam, and di-desmethyl rilmazolam for individual GABA-A receptor α-subunits (e.g., α1, α2, α3, α5) are not detailed in the available search results. Studies indicate the metabolites bind with high affinity to both ω1 (α1) and ω2 (α2, α3, α5) receptor subtypes.[2]

Experimental Protocols

The mechanism of action of rilmazafone's metabolites has been elucidated using standard pharmacological assays. The following are representative protocols for determining the binding affinity and functional modulation of these compounds at the GABA-A receptor.

Radioligand Binding Assay for Affinity Determination

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., rilmazolam) by measuring its ability to compete with a radiolabeled ligand for binding to the benzodiazepine site on GABA-A receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cerebral cortex) or membranes from cells expressing specific recombinant GABA-A receptor subtypes in a buffered solution.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet multiple times to remove endogenous GABA and other interfering substances.

-

Resuspend the final membrane preparation in an appropriate assay buffer.

-

-

Competition Binding Assay:

-

In a series of tubes, combine the membrane preparation, a fixed concentration of a radiolabeled benzodiazepine site ligand (e.g., [³H]-Flunitrazepam), and varying concentrations of the unlabeled test compound.

-

Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled agonist like diazepam).

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.

-

References

- 1. grokipedia.com [grokipedia.com]

- 2. Comparative hepatic transport of desglycylated and cyclic metabolites of rilmazafone in rats: analysis by multiple indicator dilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rilmazafone: A designer benzodiazepine pro-drug involved in fatal intoxications [ouci.dntb.gov.ua]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

- 5. The Benzodiazepine Binding Sites of GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling the Pharmacological intricacies of Rilmazafone and its Active Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacological profile of Rilmazafone and its active metabolites. Rilmazafone, a water-soluble prodrug, is distinguished by its conversion in the body to a cascade of active benzodiazepine (B76468) metabolites, which are responsible for its therapeutic effects. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying biological pathways and processes to facilitate a deeper understanding for research and development purposes.

Mechanism of Action: A Prodrug Approach to GABA-A Receptor Modulation

Rilmazafone itself is pharmacologically inactive and does not bind to benzodiazepine receptors. Its therapeutic action is realized after its metabolic conversion to active metabolites. These metabolites, principally rilmazolam (M-1), N-desmethyl rilmazolam (M-2), and di-desmethyl rilmazolam (M-3), are positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor. By binding to the benzodiazepine site on the GABA-A receptor, these metabolites enhance the effect of the inhibitory neurotransmitter GABA, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability. This mechanism underlies the sedative, hypnotic, and anxiolytic properties of the drug.

The metabolic activation and subsequent action at the GABA-A receptor are depicted in the following signaling pathway diagram.

Caption: Metabolic activation of Rilmazafone and subsequent GABA-A receptor modulation.

Metabolic Pathway of Rilmazafone

Rilmazafone undergoes extensive first-pass metabolism in the small intestine and liver to form its active metabolites. The primary metabolic cascade involves desglycylation, cyclization, and successive demethylation steps. The principal active metabolites are:

-

Rilmazolam (M-1): Formed by desglycylation and cyclization.

-

N-Desmethyl Rilmazolam (M-2): Formed by the demethylation of Rilmazolam.

-

Di-desmethyl Rilmazolam (M-3): Formed by the further demethylation of N-Desmethyl Rilmazolam.

-

M-4: A hydrolyzed metabolite.

The following diagram illustrates the sequential metabolic conversion of Rilmazafone.

Caption: Sequential metabolic pathway of Rilmazafone to its active metabolites.

Pharmacological Data

GABA-A Receptor Binding Affinity

Pharmacokinetics

The pharmacokinetic profile of Rilmazafone is characterized by its rapid conversion to active metabolites. The parameters of these metabolites have been studied in various species.

Table 1: Pharmacokinetic Parameters of Rilmazafone's Active Metabolites in Healthy Humans after a Single 4 mg Oral Dose of Rilmazafone [1]

| Metabolite | Cmax (ng/mL) | Tmax (h) | Half-life (h) |

| Rilmazolam (M-1) | 3 - 5 | 0.5 - 1.5 | 1 |

| N-Desmethyl Rilmazolam (M-2) | 5 - 8 | 1 - 3 | 2 - 4 |

| Di-desmethyl Rilmazolam (M-3) | 3.5 - 6 | 24 | 11 - 16 |

| Carboxy Rilmazolam (M-4) | ~25 | 1.5 - 2 | 2 |

Table 2: Comparative Hepatic Availability of Rilmazafone Metabolites in Rats [2]

| Metabolite | Hepatic Availability (F) |

| Desglycylated Rilmazafone (DG) | 0.16 |

| Rilmazolam (M-1) | 0.07 |

Pharmacodynamics

The active metabolites of Rilmazafone exhibit potent central nervous system depressant effects. While specific ED50 values for each metabolite are not extensively published, comparative studies have provided insights into their pharmacological activity.

In animal models, the metabolites M-1, M-2, M-A (an alternative metabolite), and M-3 demonstrated approximately the same potency as the parent compound in inducing anesthetic potentiation and exhibiting anti-anxiety activity. However, these metabolites were found to be much more potent in causing disturbance of somatic functions, such as motor incoordination.[3]

Experimental Protocols

Benzodiazepine Receptor Binding Assay (General Protocol)

This protocol outlines a general method for determining the binding affinity of compounds to the benzodiazepine receptor, which can be adapted for the active metabolites of Rilmazafone.

Objective: To determine the inhibitory constant (Ki) of a test compound for the benzodiazepine binding site on the GABA-A receptor.

Materials:

-

Radioligand (e.g., [³H]Flunitrazepam or [³H]Ro 15-1788)

-

Receptor source: Rat or mouse brain tissue (e.g., cerebral cortex or cerebellum) or cell lines expressing specific GABA-A receptor subtypes.

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Unlabeled competitor (e.g., Diazepam or Clonazepam) for determining non-specific binding.

-

Test compounds (Rilmazafone's active metabolites) at various concentrations.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter and scintillation fluid.

Workflow Diagram:

Caption: General workflow for a benzodiazepine receptor binding assay.

Procedure:

-

Receptor Membrane Preparation: Homogenize the brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation. Finally, resuspend the pellet in assay buffer and determine the protein concentration.

-

Assay Incubation: In test tubes, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).

-

Separation of Bound and Free Ligand: After incubation to equilibrium, rapidly filter the contents of each tube through glass fiber filters using a vacuum filtration apparatus. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification of Bound Radioactivity: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantification of Rilmazafone Metabolites in Plasma using LC-MS/MS (General Protocol)

This protocol provides a general framework for the quantitative analysis of Rilmazafone's metabolites in plasma samples, a crucial component of pharmacokinetic studies.

Objective: To accurately and precisely quantify the concentrations of Rilmazolam, N-desmethyl Rilmazolam, and di-desmethyl Rilmazolam in plasma.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Analytical column (e.g., C18 reversed-phase).

-

Plasma samples from study subjects.

-

Analytical standards of the metabolites and a suitable internal standard (IS).

-

Solvents for mobile phase (e.g., acetonitrile (B52724), methanol, water with formic acid or ammonium (B1175870) acetate).

-

Reagents for sample preparation (e.g., protein precipitation agents like acetonitrile or methanol, or solid-phase extraction cartridges).

Workflow Diagram:

Caption: General workflow for LC-MS/MS quantification of Rilmazafone metabolites.

Procedure:

-

Sample Preparation: To a known volume of plasma, add a known amount of the internal standard. Extract the metabolites and the IS from the plasma matrix. This is commonly achieved by protein precipitation (adding a water-miscible organic solvent like acetonitrile to precipitate plasma proteins) followed by centrifugation, or by solid-phase extraction (SPE) for a cleaner sample. Evaporate the supernatant or eluate to dryness and reconstitute in the mobile phase.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. The metabolites and the IS are separated on the analytical column using a suitable mobile phase gradient. The eluent is introduced into the mass spectrometer.

-

Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. For each analyte and the IS, specific precursor-to-product ion transitions are monitored to ensure selectivity and sensitivity.

-

Quantification: A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of the metabolites and a constant concentration of the IS. The peak area ratio of each metabolite to the IS is plotted against the concentration of the metabolite. The concentrations of the metabolites in the unknown plasma samples are then determined from this calibration curve.

Conclusion

Rilmazafone represents an interesting case of a prodrug strategy in the benzodiazepine class. Its pharmacological profile is entirely dependent on its conversion to a series of active metabolites. These metabolites exhibit high affinity for GABA-A receptors and are responsible for the drug's clinical efficacy as a hypnotic. The pharmacokinetic properties of these metabolites, including their sequential formation and differing half-lives, contribute to the overall duration and profile of the drug's action. Further research to fully characterize the binding affinities of the individual metabolites to various GABA-A receptor subtypes and to obtain more comprehensive comparative pharmacokinetic and pharmacodynamic data across different species will be invaluable for a more complete understanding of Rilmazafone's pharmacology and for the development of future GABAergic modulators.

References

- 1. ovid.com [ovid.com]

- 2. Comparative hepatic transport of desglycylated and cyclic metabolites of rilmazafone in rats: analysis by multiple indicator dilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Pharmacological studies of a new sleep-inducer, 1H-1,2,4-triazolyl benzophenone derivatives (450191-S) (I). Behavioral analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

Rilmazafone Structure-Activity Relationship Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of rilmazafone, a water-soluble prodrug that is converted in the body to active benzodiazepine (B76468) metabolites. This document details the pharmacological activity of rilmazafone and its key metabolites, outlines experimental protocols for their evaluation, and visualizes the associated biological pathways and experimental workflows.

Introduction: Rilmazafone as a Hypnotic Prodrug

Rilmazafone, developed in Japan, is a 1H-1,2,4-triazolyl benzophenone (B1666685) derivative that functions as a prodrug.[1][2] It is not psychoactive in its parent form but is rapidly metabolized in the small intestine and liver into its active forms.[3] The primary mechanism of action of these metabolites is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, which enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects.[3] Rilmazafone is prescribed for the treatment of insomnia.[4]

Metabolic Activation and Core Structure-Activity Relationships

Rilmazafone undergoes a multi-step metabolic conversion to produce a cascade of active metabolites.[3][5] This process is central to its pharmacological activity. The initial steps involve desglycylation and cyclization to form the primary active metabolite, rilmazolam (M-1).[3][5] Subsequent demethylation steps lead to the formation of other active metabolites, including N-desmethyl rilmazolam (M-2) and di-desmethyl rilmazolam (M-3). A hydrolyzed metabolite (M-4) is also formed.[3][6]

The core of the structure-activity relationship for rilmazafone lies in its conversion to these triazolobenzodiazepine structures. The parent compound, rilmazafone, has a very low affinity for benzodiazepine receptors. However, its metabolites exhibit high affinities, with Ki values in the low nanomolar range, comparable to other potent benzodiazepines.[6]

Metabolic Pathway of Rilmazafone

The metabolic conversion of rilmazafone is a critical determinant of its activity. The following diagram illustrates the primary metabolic cascade.

Quantitative Structure-Activity Relationship Data

Table 1: In Vitro Binding Affinities of Rilmazafone Metabolites

| Compound | Structure | GABA-A Receptor Binding Affinity (Ki, nM) |

| Rilmazolam (M-1) | 8-chloro-6-(2-chlorophenyl)-N,N-dimethyl-4H-[3][6][7]triazolo[4,3-a][6][7]benzodiazepine-1-acetamide | 0.9 - 2.1 |

| N-Desmethyl Rilmazolam (M-2) | 8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[3][6][7]triazolo[4,3-a][6][7]benzodiazepine-1-acetamide | 0.9 - 2.1 |

| Di-desmethyl Rilmazolam (M-3) | 8-chloro-6-(2-chlorophenyl)-4H-[3][6][7]triazolo[4,3-a][6][7]benzodiazepine-1-acetamide | 0.9 - 2.1 |

Data synthesized from available literature indicating high affinity of the active metabolites.[6]

Table 2: In Vivo Pharmacological Activity of Rilmazafone

| Activity | Animal Model | ED50 (mg/kg, p.o.) |

| Potentiation of Thiopental-induced Anesthesia (Hypnotic Effect) | Mice | ~0.5 |

| Motor Incoordination (Rotarod Performance) | Mice | ~10 |

Data indicates a favorable therapeutic index, with hypnotic effects observed at doses approximately 20 times lower than those causing motor impairment.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the SAR evaluation of rilmazafone and its analogs.

In Vitro GABA-A Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the benzodiazepine binding site on the GABA-A receptor.

Objective: To determine the inhibitory constant (Ki) of rilmazafone metabolites and analogs.

Materials:

-

[³H]-Flumazenil (Radioligand)

-

Rat brain tissue (cortex)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Unlabeled Diazepam (for non-specific binding)

-

Test compounds (rilmazafone metabolites/analogs)

-

Scintillation cocktail

-

Glass fiber filters

-

Homogenizer

-

Centrifuge

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat cortical tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh assay buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In triplicate, prepare assay tubes containing:

-

Total Binding: Assay buffer, [³H]-Flumazenil (e.g., 1 nM), and membrane preparation.

-

Non-specific Binding: Assay buffer, [³H]-Flumazenil, and a high concentration of unlabeled diazepam (e.g., 10 µM).

-

Competition: Assay buffer, [³H]-Flumazenil, and varying concentrations of the test compound.

-

-

Incubate the tubes at 4°C for 60 minutes.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each tube through glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Evaluation of Hypnotic Activity (Pentobarbital-Induced Sleep Time)

This protocol describes a standard method for assessing the hypnotic-like effects of compounds in mice.

Objective: To evaluate the ability of rilmazafone analogs to potentiate pentobarbital-induced sleep.

Materials:

-

Male ICR mice (e.g., 20-25 g)

-

Pentobarbital (B6593769) sodium solution

-

Test compounds (rilmazafone analogs)

-

Vehicle (e.g., saline with 0.5% Tween 80)

-

Animal cages

-

Timer

Procedure:

-

Animal Acclimatization: Acclimatize mice to the experimental room for at least 1 hour before the experiment.

-

Drug Administration:

-

Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) to different groups of mice.

-

-

Pentobarbital Injection:

-

After a set pre-treatment time (e.g., 30 minutes), administer a sub-hypnotic dose of pentobarbital (e.g., 40 mg/kg, i.p.) to each mouse.

-

-

Observation:

-

Immediately after pentobarbital injection, place each mouse in an individual cage and observe for the loss of the righting reflex. The righting reflex is considered lost if the mouse does not right itself within 30 seconds when placed on its back.

-

Record the time from pentobarbital injection to the loss of the righting reflex (sleep latency).

-

Record the time from the loss to the recovery of the righting reflex (sleep duration).

-

-

Data Analysis:

-

Compare the sleep latency and sleep duration between the vehicle-treated group and the test compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Signaling Pathway and Mechanism of Action

The active metabolites of rilmazafone exert their effects by binding to the benzodiazepine site on the GABA-A receptor, a ligand-gated ion channel.[3] This binding allosterically increases the affinity of the receptor for GABA.[9] The subsequent increase in the frequency of chloride channel opening leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.[7][10]

Conclusion

The structure-activity relationship of rilmazafone is intrinsically linked to its biotransformation into active triazolobenzodiazepine metabolites. These metabolites exhibit high affinity for the benzodiazepine binding site on the GABA-A receptor, leading to potent hypnotic and anxiolytic effects. The prodrug approach offers the advantage of improved water solubility and potentially altered pharmacokinetic properties compared to the direct administration of the active metabolites. Future research in this area could focus on the synthesis and evaluation of novel rilmazafone analogs with modified metabolic profiles or altered affinities for different GABA-A receptor subtypes to potentially fine-tune the therapeutic effects and minimize side effects.

References

- 1. longdom.org [longdom.org]

- 2. cfsre.org [cfsre.org]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. Rilmazafone: A designer benzodiazepine pro-drug involved in fatal intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure determination of metabolites of rilmazafone, a 1H-1,2,4-triazolyl benzophenone derivative in monkey urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Pharmacological profiles of benzodiazepinergic hypnotics and correlations with receptor subtypes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. GABAA receptor - Wikipedia [en.wikipedia.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

The In Vivo Odyssey of Rilmazafone: A Technical Guide to its Prodrug Conversion

For Researchers, Scientists, and Drug Development Professionals

Rilmazafone, a water-soluble 1H-1,2,4-triazolyl benzophenone (B1666685) derivative, functions as a prodrug, exhibiting its therapeutic effects as a hypnotic agent only after extensive in vivo biotransformation.[1][2] Developed in Japan for the short-term treatment of insomnia, its inactive parent form undergoes a multi-step conversion process primarily in the small intestine and liver to yield a cascade of active benzodiazepine (B76468) metabolites.[1][3] This guide provides an in-depth examination of the metabolic pathways, quantitative pharmacokinetics, and experimental methodologies used to elucidate the conversion of rilmazafone.

The Core Conversion Process: From Prodrug to Active Metabolites

Rilmazafone itself does not possess affinity for benzodiazepine receptors.[1] Its journey to pharmacological activity begins after oral administration, where it is rapidly and extensively metabolized. The primary metabolic pathway involves two key initial steps: desglycylation and subsequent intramolecular cyclization.

-

Step 1: Desglycylation: The first step is the hydrolysis of the glycylamino side chain, a process catalyzed by aminopeptidase (B13392206) enzymes located in the small intestine.[1][4] This reaction cleaves the glycine (B1666218) moiety, yielding a labile desglycylated intermediate (DG).[4]

-

Step 2: Cyclization: The desglycylated intermediate spontaneously undergoes a ring-closure reaction to form the first and principal active metabolite, rilmazolam (also known as M1).[4][5][6] Rilmazolam is a triazolo-benzodiazepine, structurally similar to alprazolam, and is responsible for the initial sedative and hypnotic effects.[5][6][7]

-

Step 3: Subsequent Metabolism: Following its formation, rilmazolam is further metabolized, primarily in the liver, through a series of demethylation and hydroxylation reactions, likely involving cytochrome P-450 enzymes.[3] This results in a series of other active and inactive metabolites:

-

N-desmethyl rilmazolam (M2): An active metabolite formed by the removal of a methyl group from rilmazolam.[5][8] It exhibits a potent sleep-inducing effect.[9]

-

di-desmethyl rilmazolam (M3): A further demethylated active metabolite.[5][8]

-

Carboxy rilmazolam (M4 or M-A): Considered a major metabolite in human plasma and urine, but does not appear to have a significant sleep-inducing effect.[5][9]

-

Other Metabolites: Studies in animals have identified additional metabolites, including hydroxylated forms at the 4-position of the benzodiazepine ring or the p-position of the o-chlorophenyl group.[8]

-

The conversion pathway ensures that the active benzodiazepine compounds are generated within the body, with the prodrug structure enhancing solubility and absorption characteristics.

Quantitative Data: Pharmacokinetics and Metabolite Concentrations

Quantitative analysis reveals the pharmacokinetic profiles of rilmazafone's key metabolites. The parent compound is typically not detected in plasma after oral administration, underscoring its rapid and efficient conversion.[5]

Table 1: Pharmacokinetic Parameters of Rilmazafone Metabolites in Healthy Male Subjects

Data from a study with three male subjects administered a single 4 mg oral dose of rilmazafone.[9]

| Metabolite | Max. Concentration (Cmax) | Time to Max. Concentration (Tmax) | Half-life (T½) |

| Rilmazolam (M1) | 3–5 ng/mL | 30–90 min | 1 h |

| N-desmethyl rilmazolam (M2) | 5–8 ng/mL | 1–3 h | 2–4 h |

| di-desmethyl rilmazolam (M3) | 3.5–6 ng/mL | 24 h | 11–16 h |

| Carboxy rilmazolam (M4) | ~25 ng/mL | 1.5–2 h | 2 h |

Table 2: Post-mortem Femoral Blood Concentrations in Fatal Intoxication Cases

Data from two separate fatal intoxication cases where rilmazafone was implicated.[6]

| Metabolite | Concentration in Case 1 (ng/g) | Concentration in Case 2 (ng/g) |

| Rilmazolam (M1) | 7.9 | 1.7 |

| N-desmethyl rilmazolam (M2) | 65 | 1.4 |

| di-desmethyl rilmazolam (M3) | 170 | 70 |

Table 3: Comparative Hepatic Availability in Rats

Data from a study investigating the hepatic transport of desglycylated (DG) and cyclized (M1) metabolites in rats.[4]

| Compound | Hepatic Availability (F) |

| Desglycylated Metabolite (DG) | 0.16 |

| Rilmazolam (M1) | 0.07 |

Note: The lower hepatic availability of M1 compared to DG suggests a higher first-pass elimination for M1. This explains why oral administration of the prodrug Rilmazafone (which forms DG first) results in higher systemic plasma concentrations of M1 than administering M1 directly.[4]

Experimental Protocols

Elucidating the metabolic fate of rilmazafone requires robust analytical methodologies. The following protocols are representative of the techniques employed in published research.

Protocol 1: Quantification of Rilmazolam and Metabolites in Blood and Urine by LC-MS/MS

This method was utilized for quantitative analysis in forensic toxicology cases.[9]

1. Sample Preparation (Blood):

-

To a 100 µL blood sample, add an internal standard (e.g., alprazolam-d5).

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex mix the sample, then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection.

2. Sample Preparation (Urine):

-

To 50 µL of urine, add an internal standard.

-

Add 50 µL of a β-glucuronidase solution (e.g., Kura B-One®) to hydrolyze glucuronide conjugates.

-

Incubate the mixture at room temperature for 15 minutes.

-

Stop the reaction by adding 100 µL of 0.05% formic acid in 10 mM ammonium (B1175870) formate.

3. LC-MS/MS Analysis:

-

Chromatography: Utilize a reverse-phase C18 column (or equivalent) with a gradient elution.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol/acetonitrile

-

A typical gradient runs from low to high percentage of Mobile Phase B over several minutes to separate the metabolites.

-

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and the internal standard (e.g., Rilmazolam: 400.1 -> 355.0; N-desmethyl rilmazolam: 386.1 -> 355.0).[9]

-

4. Quantification:

-

Construct a calibration curve using standards of known concentrations prepared in a blank matrix.

-

Calculate the concentration of each metabolite in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Protocol 2: Study of Hepatic Transport Using Multiple Indicator Dilution Method

This protocol was applied in rats to investigate the disposition of the desglycylated (DG) and cyclized (M1) metabolites in the liver.[4]

1. Animal Preparation:

-

Use anesthetized rats (e.g., Sprague-Dawley strain).

-

Surgically catheterize the portal vein (for injection) and the hepatic vein (for sample collection).

2. Injection and Sampling:

-

Administer a bolus injection into the portal vein containing a mixture of:

-

The metabolite of interest (DG or M1).

-

A vascular reference indicator (e.g., ¹⁴C-labeled dextran), which does not exit the blood vessels.

-

An extracellular reference indicator (e.g., ³H-labeled sucrose), which distributes into the extracellular space but does not enter cells.

-

-

Collect serial blood samples rapidly from the hepatic vein over a short period (e.g., 30-60 seconds).

3. Sample Analysis:

-

Measure the concentration of the metabolite and the reference indicators in each hepatic vein sample using appropriate analytical methods (e.g., HPLC for the drug, scintillation counting for radiolabeled indicators).

4. Data Analysis:

-

Plot the concentration-time curves for the metabolite and the indicators.

-

Analyze the curves using a distributed pharmacokinetic model. This modeling allows for the estimation of kinetic parameters such as:

-

Influx rate constant (k'1): Rate of transport from blood into hepatocytes.

-

Efflux rate constant (k'2): Rate of transport from hepatocytes back into the blood.

-

Sequestration rate constant (k'3): Rate of intracellular binding or further metabolism.

-

-

Calculate the hepatic availability (F) from the recovery of the drug in the hepatic vein relative to the vascular indicator.

References

- 1. Rilmazafone - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. medsafe.govt.nz [medsafe.govt.nz]

- 4. Comparative hepatic transport of desglycylated and cyclic metabolites of rilmazafone in rats: analysis by multiple indicator dilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rilmazafone: A designer benzodiazepine pro-drug involved in fatal intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rilmazolam - Wikipedia [en.wikipedia.org]

- 8. Structure determination of metabolites of rilmazafone, a 1H-1,2,4-triazolyl benzophenone derivative in monkey urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

The Genesis of a Novel Hypnotic: An In-depth Technical History of Rilmazafone's Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Rilmazafone, a water-soluble prodrug, has carved a niche in the therapeutic landscape as a short-acting hypnotic for the treatment of insomnia. Developed in Japan, its unique chemical design as a triazolobenzophenone derivative that is metabolically activated to a benzodiazepine (B76468) moiety represents a significant advancement in sleep-aid pharmacology. This technical guide provides a comprehensive overview of the discovery, synthesis, preclinical, and clinical development of Rilmazafone, presenting key data in a structured format for researchers and drug development professionals.

Discovery and Synthesis: A Prodrug Approach

The development of Rilmazafone was driven by the goal of creating a hypnotic agent with a favorable pharmacokinetic profile, minimizing residual next-day effects while ensuring rapid sleep induction. The core innovation behind Rilmazafone is its prodrug structure. In its administered form, Rilmazafone is inactive and does not bind to benzodiazepine receptors. It is designed to be metabolized in the body into its active benzodiazepine metabolites.

The synthesis of Rilmazafone typically originates from 2-amino-5-chlorobenzophenone (B30270) or its derivatives. A key step involves the formation of the 1,2,4-triazole (B32235) ring. One documented synthetic pathway involves a multi-step reaction starting with 2',5-dichloro-2-aminobenzophenone. This precursor undergoes a reaction with hydrazine (B178648) hydrate (B1144303) in ethanol, followed by a two-stage process involving a hydrazono precursor reacting at room temperature in a mixture of tetrahydrofuran (B95107) (THF) and hexamethylphosphoramide (B148902) (HMPA), and subsequent refluxing in acetic acid to facilitate the cyclization and formation of the triazole ring.[1]

Another described method involves the acylation of 2-amino-5-chlorobenzophenone with chloroacetyl chloride in toluene, followed by further reactions to build the triazole and glycylamino methyl side chain.

Mechanism of Action: Unveiling the Active Metabolites

Rilmazafone's pharmacological activity is entirely dependent on its in vivo conversion to active metabolites. Following oral administration, Rilmazafone is absorbed and rapidly metabolized, primarily in the small intestine, by aminopeptidases. This enzymatic action leads to the cleavage of the glycyl group and subsequent spontaneous ring-closure to form a series of active benzodiazepine metabolites.

These active metabolites, including M1 (rilmazolam), M2, M3, and M4, are responsible for the hypnotic effects. They act as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[2] By binding to the benzodiazepine site on the GABA-A receptor, these metabolites enhance the effect of the inhibitory neurotransmitter GABA. This potentiation of GABAergic neurotransmission leads to an influx of chloride ions into the neuron, causing hyperpolarization and making the neuron less likely to fire, resulting in sedative and hypnotic effects.[3][4]

The GABA-A receptor is a pentameric ligand-gated ion channel composed of different subunits (e.g., α, β, γ). The specific subunit composition determines the pharmacological properties of the receptor. Benzodiazepines typically bind at the interface of the α and γ subunits.[3]

Figure 1: Signaling pathway of active Rilmazafone metabolites at the GABA-A receptor.

Preclinical Development: Pharmacological Profiling

Preclinical studies in animal models were crucial in characterizing the pharmacological profile of Rilmazafone and its active metabolites. These studies focused on its hypnotic, anxiolytic, and motor-coordinating effects.

Hypnotic and Anxiolytic Activity

In various animal models, Rilmazafone demonstrated potent hypnotic and anxiolytic-like effects. The anxiolytic properties were evaluated using paradigms such as the elevated plus-maze test. In this test, an increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect. Studies in mice showed that Rilmazafone significantly increased the percentage of time spent in the open arms and the number of open arm entries, with its effects being more potent than those of diazepam.[5]

Table 1: Preclinical Anxiolytic-like and Muscle Relaxant Effects of Rilmazafone in Mice

| Parameter | Rilmazafone | Diazepam |

| Anxiolytic-like Effect (Elevated Plus-Maze) - ED50 (mg/kg, p.o.) | 0.1 | 1 |

| Muscle Relaxant Effect (Rotarod Test) - ED50 (mg/kg, p.o.) | 9.55 | 3.39 |

Data sourced from Nishino et al. (2008).[6]

Motor Coordination

A key aspect of the development of newer hypnotics is the separation of sedative effects from motor impairment. The rotarod test is a standard method to assess motor coordination in rodents. In this test, animals are placed on a rotating rod, and the latency to fall is measured. Rilmazafone exhibited a favorable profile, with the doses required to induce motor impairment being significantly higher than those required for anxiolytic-like effects, indicating a good separation of these effects.[5]

Experimental Protocols

Elevated Plus-Maze Test for Anxiolytic Activity

The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[7][8][9][10][11]

-

Apparatus: The maze is shaped like a plus sign and elevated from the floor. It typically consists of two open arms and two enclosed arms.

-

Procedure:

-

Animals are individually placed in the center of the maze, facing an open arm.

-

They are allowed to freely explore the maze for a set period (e.g., 5 minutes).

-

The session is recorded by a video camera.

-

-

Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

-

Interpretation: An increase in the proportion of time spent and entries into the open arms is indicative of an anxiolytic effect.

Figure 2: Experimental workflow for the elevated plus-maze test.

Rotarod Test for Motor Coordination

The rotarod test is a standard procedure to evaluate motor coordination, balance, and motor learning in rodents.[12][13][14][15][16]

-

Apparatus: A rotating rod, often with adjustable speed.

-

Procedure:

-

Animals are placed on the rotating rod.

-

The rod's rotation speed is either kept constant or gradually accelerated.

-

The latency for the animal to fall off the rod is recorded.

-

-

Parameters Measured:

-

Latency to fall (in seconds).

-

-

Interpretation: A decrease in the latency to fall indicates impaired motor coordination.

Figure 3: Experimental workflow for the rotarod test.

Pharmacokinetics in Humans

Pharmacokinetic studies in humans have been essential to understand the absorption, distribution, metabolism, and excretion of Rilmazafone and its active metabolites. These studies typically involve the administration of Rilmazafone to healthy volunteers and subsequent analysis of blood and urine samples over time.

The analysis of Rilmazafone and its metabolites in biological samples is commonly performed using sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18][19][20][21] This method allows for the accurate quantification of the parent drug and its various metabolites.

A study in patients with chronic renal failure who were undergoing hemodialysis provided insights into the pharmacokinetics of Rilmazafone's metabolites. After a single 1 mg oral dose, the maximum plasma concentrations (Cmax) of metabolites M1 and M4 were found to be double, and the area under the curve (AUC) was five times higher compared to healthy volunteers who received a 2 mg dose. The elimination half-lives (t1/2) of metabolites M1, M2, and M4 were two to four times longer in these patients.[22]

Table 2: Pharmacokinetic Parameters of Rilmazafone Metabolites in Patients with Chronic Renal Failure vs. Healthy Volunteers

| Parameter | Patients with Chronic Renal Failure (1 mg dose) | Healthy Volunteers (2 mg dose) |

| Metabolite M1 | ||

| Cmax | ~2x higher | Baseline |

| AUC | ~5x higher | Baseline |

| t1/2 | 2-4x longer | Baseline |

| Metabolite M4 | ||

| Cmax | ~2x higher | Baseline |

| AUC | ~5x higher | Baseline |

| t1/2 | 2-4x longer | Baseline |

| Metabolite M2 | ||

| t1/2 | 2-4x longer | Baseline |

Data adapted from Kobayashi et al. (1992).[22] Note: The study did not provide absolute values but rather relative comparisons.

Clinical Development: Efficacy and Safety in Insomnia

Clinical trials have been conducted to evaluate the efficacy and safety of Rilmazafone for the treatment of insomnia in adults. These studies have generally been randomized, double-blind, and placebo-controlled.

In a study involving healthy elderly subjects, a single 1 mg dose of Rilmazafone was compared to zolpidem 5 mg, triazolam 0.125 mg, and placebo. The study assessed next-day residual effects on physical and cognitive functions. Rilmazafone was generally well-tolerated and showed favorable results on the Functional Reach Test and significantly improved the body sway test compared to the other hypnotics, suggesting a lower risk of next-day impairment in balance.[23]

The typical clinical dose for Rilmazafone is 1-2 mg taken orally before bedtime.

Conclusion

The discovery and development of Rilmazafone exemplify a successful application of the prodrug concept to optimize the pharmacokinetic and pharmacodynamic properties of a hypnotic agent. Its unique metabolic activation pathway results in a favorable profile of rapid sleep induction with minimal next-day residual effects, particularly concerning motor coordination. The extensive preclinical and clinical research has established Rilmazafone as a valuable therapeutic option for the short-term management of insomnia. Further research into the specific binding affinities of its metabolites to various GABA-A receptor subtypes could provide even deeper insights into its nuanced pharmacological effects.

References

- 1. Rilmazafone synthesis - chemicalbook [chemicalbook.com]

- 2. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 4. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 5. Evaluation of anxiolytic-like effects of some short-acting benzodiazepine hypnotics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. protocols.io [protocols.io]

- 8. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. psicothema.com [psicothema.com]

- 10. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 13. mmpc.org [mmpc.org]

- 14. scispace.com [scispace.com]

- 15. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. fda.gov.tw [fda.gov.tw]

- 20. Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. "Development of a LC-MS/MS-based method for determining metolazone conc" by Y.-A. Chen and K.-Y. Hsu [jfda-online.com]

- 22. Pharmacokinetic Study of Rilmazafone Hydrochloride in Patients with Chronic Renal Failure | Semantic Scholar [semanticscholar.org]

- 23. Residual effects of zolpidem, triazolam, rilmazafone and placebo in healthy elderly subjects: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

Rilmazafone: A Comprehensive Technical Guide on its Molecular Characteristics and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rilmazafone is a water-soluble prodrug that, upon administration, is converted into active benzodiazepine (B76468) metabolites. This document provides an in-depth technical overview of Rilmazafone's molecular formula, stereochemistry, physicochemical properties, and metabolic fate. Detailed experimental protocols for its synthesis and analysis in biological matrices are presented, alongside visualizations of its metabolic pathway and analytical workflow to support research and development activities.

Molecular Formula and Stereochemistry

Rilmazafone is chemically known as 5-[[(2-Aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide[1]. Its molecular formula is C21H20Cl2N6O3[2]. A key characteristic of the Rilmazafone molecule is that it is achiral , meaning it does not possess any stereocenters and does not exhibit optical activity[3].

Physicochemical and Pharmacokinetic Properties

Rilmazafone is a white crystalline powder[3]. The hydrochloride salt of Rilmazafone is soluble in water[4]. A summary of its known physicochemical and pharmacokinetic parameters is provided in the table below.

| Property | Value |

| Molecular Formula | C21H20Cl2N6O3 |

| Molecular Weight | 475.33 g/mol [2] |

| Melting Point | >153°C (decomposes) for the hydrochloride salt[5] |

| pKa | 13.13 ± 0.46 (Predicted)[6] |

| Stereochemistry | Achiral[3] |

| Elimination Half-life | Approximately 10.5 hours for the active metabolites[2] |

| Metabolism | Prodrug, metabolized in the small intestine by aminopeptidases to active benzodiazepine metabolites[2] |

| Excretion | Primarily via urine[2] |

| Femoral Blood Concentrations of Metabolites (Case 1) | Rilmazolam: 7.9 ng/gN-desmethyl rilmazolam: 65 ng/gdi-desmethyl rilmazolam: 170 ng/g[7] |

| Femoral Blood Concentrations of Metabolites (Case 2) | Rilmazolam: 1.7 ng/gN-desmethyl rilmazolam: 1.4 ng/gdi-desmethyl rilmazolam: 70 ng/g[7] |

| Pharmacokinetics in Chronic Renal Failure Patients (1mg dose) vs. Healthy Volunteers (2mg dose) | Cmax of M1 and M4: Double in patients compared to healthy volunteers.AUC of M1 and M4: Five times higher in patients.T1/2 of M1, M2, and M4: Two to four times longer in patients[8]. |

Metabolic Pathway

Rilmazafone itself is pharmacologically inactive and does not bind to benzodiazepine receptors. Its therapeutic effects are mediated by its active metabolites, which are formed in the body through a series of enzymatic reactions. The primary metabolic pathway involves the removal of the glycyl group and subsequent cyclization to form the benzodiazepine ring structure. Further metabolism of the active metabolites occurs through demethylation and hydroxylation.

Experimental Protocols

Synthesis of Rilmazafone

The synthesis of Rilmazafone involves a multi-step process. A general outline based on available literature is as follows:

-

Starting Material: The synthesis typically starts from 2-amino-2',5-dichlorobenzophenone[1].

-

Formation of the Triazole Ring: The benzophenone (B1666685) derivative is reacted with reagents to construct the 1,2,4-triazole (B32235) ring. This can involve reactions with hydrazine (B178648) and subsequent cyclization.

-

Introduction of the Side Chains: The N,N-dimethylcarboxamide and the glycylaminomethyl side chains are introduced onto the triazole ring through a series of reactions. A detailed, step-by-step protocol would require access to the primary synthesis literature, but this overview provides the key transformations involved.

Analysis of Rilmazafone and its Metabolites in Biological Samples

The quantification of Rilmazafone and its active metabolites in biological matrices like blood and urine is crucial for pharmacokinetic and forensic studies. Due to its prodrug nature, the parent compound is often not detected in plasma at therapeutic doses. Analysis by GC-MS may lead to the breakdown of Rilmazafone[9]. A validated method for the analysis of its metabolites is outlined below.

4.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: To 1 mL of plasma or urine, add an internal standard (e.g., a deuterated analog of one of the metabolites).

-

Column Conditioning: Condition a C18 SPE cartridge with sequential washes of methanol (B129727) and water.

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove interferences.

-

Elution: Elute the analytes of interest with a suitable organic solvent or solvent mixture.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Column: A reversed-phase C18 column is typically used for the separation of the metabolites.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

-

Mass Spectrometry Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection of the target analytes. Specific precursor-to-product ion transitions should be optimized for each metabolite and the internal standard.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of Rilmazafone and its metabolites in a research or forensic setting.

References

- 1. echemi.com [echemi.com]

- 2. Rilmazafone - Wikipedia [en.wikipedia.org]

- 3. Rilmazafone CAS#: 99593-25-6 [amp.chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Rilmazafone Hydrochloride | 85815-37-8 [chemicalbook.com]

- 6. Rilmazafone | 99593-25-6 [chemicalbook.com]

- 7. Rilmazafone: A designer benzodiazepine pro-drug involved in fatal intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic Study of Rilmazafone Hydrochloride in Patients with Chronic Renal Failure | Semantic Scholar [semanticscholar.org]

- 9. cfsre.org [cfsre.org]

Neurochemical Profile of Rilmazafone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rilmazafone is a benzodiazepine (B76468) prodrug utilized as a hypnotic agent. It exerts its therapeutic effects through its active metabolites, which are potent allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system (CNS). This technical guide provides a comprehensive overview of the neurochemical effects of Rilmazafone, detailing its mechanism of action, metabolic pathways, and the experimental methodologies used to characterize its pharmacological profile. The information is presented to support further research and development in the field of sedative-hypnotics.

Introduction

Rilmazafone hydrochloride is a water-soluble prodrug that is pharmacologically inactive in its initial state.[1] Following oral administration, it undergoes rapid and extensive metabolism to form a series of active benzodiazepine metabolites.[2][3] These metabolites are responsible for the sedative, anxiolytic, and hypnotic properties of the drug.[4] The primary mechanism of action of these active metabolites is the potentiation of GABAergic neurotransmission through positive allosteric modulation of the GABA-A receptor.[5]

Mechanism of Action: GABA-A Receptor Modulation

The active metabolites of Rilmazafone bind to the benzodiazepine site on the GABA-A receptor, which is an interface between the α and γ subunits of the receptor complex.[6][7] This binding enhances the affinity of the receptor for its endogenous ligand, GABA.[8] The increased binding of GABA leads to a greater influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a subsequent inhibitory effect on neuronal excitability.[9] This widespread neuronal inhibition in the CNS is the basis for the sedative and hypnotic effects of Rilmazafone.

Signaling Pathway of Rilmazafone's Active Metabolites

References

- 1. [Pharmacological profiles of benzodiazepinergic hypnotics and correlations with receptor subtypes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative hepatic transport of desglycylated and cyclic metabolites of rilmazafone in rats: analysis by multiple indicator dilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rilmazafone - Wikipedia [en.wikipedia.org]

- 4. revvity.com [revvity.com]

- 5. benchchem.com [benchchem.com]

- 6. Mapping of the benzodiazepine recognition site on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. GABAA receptor - Wikipedia [en.wikipedia.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

Rilmazafone's Active Metabolites and Their Interaction with GABA-A Receptor Subtypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rilmazafone, a benzodiazepine (B76468) prodrug, exerts its therapeutic effects through its active metabolites, which are potent allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides a comprehensive technical overview of the receptor subtype selectivity of Rilmazafone's primary active metabolites. While direct quantitative binding and functional data for these specific metabolites are not extensively available in public literature, this guide synthesizes information on their expected receptor interactions based on available studies and provides comparative data from structurally analogous triazolobenzodiazepines. Detailed experimental protocols for characterizing such interactions are also presented, alongside visualizations of the relevant signaling pathways and metabolic activation process.

Introduction: Rilmazafone as a Prodrug

Rilmazafone is a water-soluble 1H-1,2,4-triazolyl benzophenone (B1666685) derivative that itself possesses low affinity for the benzodiazepine binding site on the GABA-A receptor.[1] Its pharmacological activity is dependent on its in vivo conversion to active benzodiazepine metabolites. This conversion primarily occurs in the small intestine, where aminopeptidases hydrolyze the glycyl group, leading to a spontaneous cyclization to form the benzodiazepine ring structure.[1]

The principal active metabolites of Rilmazafone include:

-

M1 (Rilmazolam): 8-chloro-6-(2-chlorophenyl)-N,N-dimethyl-4H-1,2,4-triazolo[1,5-a][2][3]benzodiazepine-2-carboxamide[4]

-

M2 (N-desmethyl rilmazolam)

-

M3 (di-desmethyl rilmazolam)

-

M4 (Hydrolyzed M1) [5]

These metabolites, particularly M1, M2, and M3, are structurally related to the triazolobenzodiazepine class of drugs, which includes well-known agents such as alprazolam and triazolam.[3]

GABA-A Receptor Subtype Selectivity

The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations, with the majority in the central nervous system consisting of α, β, and γ subunits. The benzodiazepine binding site is located at the interface of the α and γ subunits, and the specific α subunit isoform (α1, α2, α3, or α5) dictates the pharmacological profile of a given benzodiazepine.

Studies have indicated that the major metabolites of Rilmazafone exhibit high affinity for both omega-1 (ω1, primarily α1 subtype) and omega-2 (ω2, encompassing α2, α3, and α5 subtypes) GABA-A receptors. This broad-spectrum activity is consistent with the sedative, hypnotic, and anxiolytic effects observed with Rilmazafone administration.

Quantitative Data Presentation

Table 1: Comparative Binding Affinities (Ki, nM) of Triazolobenzodiazepines at Human GABA-A Receptor α Subtypes

| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Reference |

| Triazolam | 1.1 ± 0.2 | 1.3 ± 0.1 | 1.5 ± 0.2 | 2.1 ± 0.3 | [2] |

| Alprazolam | 5.5 ± 0.4 | 4.1 ± 0.3 | 4.8 ± 0.4 | 8.3 ± 0.7 | [6] |

Table 2: Comparative Functional Potencies (EC50, nM) of Triazolobenzodiazepines at Rat GABA-A Receptor α Subtypes

| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Reference |

| Triazolam | 3.6 ± 0.5 | 4.2 ± 0.6 | 2.8 ± 0.4 | 5.1 ± 0.7 | [2] |

Note: The presented data is for comparative purposes and was obtained from studies on recombinant receptors. Experimental conditions may vary between studies.

Signaling Pathways and Experimental Workflows

The interaction of Rilmazafone's active metabolites with GABA-A receptors potentiates the inhibitory effects of GABA. This allosteric modulation leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

Caption: Metabolic activation of Rilmazafone and subsequent modulation of the GABA-A receptor signaling pathway.

The experimental workflow to determine the receptor subtype selectivity of Rilmazafone's metabolites would typically involve radioligand binding assays and electrophysiological studies.

Caption: Experimental workflow for determining binding affinity and functional potency of Rilmazafone's metabolites.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor Subtypes

Objective: To determine the binding affinity (Ki) of Rilmazafone's active metabolites for specific GABA-A receptor α subtypes (α1, α2, α3, α5) expressed in a stable cell line.

Materials:

-

HEK293 cells stably expressing human recombinant GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

-

Radioligand: [³H]flunitrazepam or other suitable high-affinity benzodiazepine site radioligand.

-

Test compounds: Rilmazolam, N-desmethyl rilmazolam, di-desmethyl rilmazolam.

-

Non-specific binding control: Diazepam or clonazepam at a high concentration (e.g., 10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail and vials.

-

Glass fiber filters and filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293 cells expressing the desired GABA-A receptor subtype.

-

Homogenize cells in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following components in triplicate for each concentration of the test compound:

-

50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

-

50 µL of the test metabolite at various concentrations (typically ranging from 0.1 nM to 10 µM).